molecular formula C12H11BrN2O2 B5672439 (3Z)-3-[2-(4-bromophenyl)-2-oxoethylidene]piperazin-2-one CAS No. 63656-19-9

(3Z)-3-[2-(4-bromophenyl)-2-oxoethylidene]piperazin-2-one

Cat. No.: B5672439
CAS No.: 63656-19-9
M. Wt: 295.13 g/mol
InChI Key: ZIEULCWGCAWXEX-UHFFFAOYSA-N
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Description

(3Z)-3-[2-(4-bromophenyl)-2-oxoethylidene]piperazin-2-one: is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazin-2-one ring substituted with a 4-bromophenyl group and an oxoethylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-[2-(4-bromophenyl)-2-oxoethylidene]piperazin-2-one typically involves the condensation of 4-bromobenzaldehyde with piperazin-2-one under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete condensation, followed by cooling and filtration to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-[2-(4-bromophenyl)-2-oxoethylidene]piperazin-2-one: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for this purpose include sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or diethyl ether.

    Substitution: Sodium azide, potassium cyanide; reactions are conducted in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Formation of oxo derivatives with increased oxidation states.

    Reduction: Formation of reduced derivatives with decreased oxidation states.

    Substitution: Formation of substituted derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

(3Z)-3-[2-(4-bromophenyl)-2-oxoethylidene]piperazin-2-one: has found applications in several areas of scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (3Z)-3-[2-(4-bromophenyl)-2-oxoethylidene]piperazin-2-one involves its interaction with specific molecular targets and pathways within biological systems. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

(3Z)-3-[2-(4-bromophenyl)-2-oxoethylidene]piperazin-2-one: can be compared with other similar compounds, such as:

The uniqueness of This compound

Properties

CAS No.

63656-19-9

Molecular Formula

C12H11BrN2O2

Molecular Weight

295.13 g/mol

IUPAC Name

3-[2-(4-bromophenyl)-2-oxoethylidene]piperazin-2-one

InChI

InChI=1S/C12H11BrN2O2/c13-9-3-1-8(2-4-9)11(16)7-10-12(17)15-6-5-14-10/h1-4,7,14H,5-6H2,(H,15,17)

InChI Key

ZIEULCWGCAWXEX-UHFFFAOYSA-N

Isomeric SMILES

C1CNC(=O)/C(=C/C(=O)C2=CC=C(C=C2)Br)/N1

SMILES

C1CNC(=O)C(=CC(=O)C2=CC=C(C=C2)Br)N1

Canonical SMILES

C1CNC(=O)C(=CC(=O)C2=CC=C(C=C2)Br)N1

solubility

17.8 [ug/mL]

Origin of Product

United States

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